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Compound of Interest

Compound Name: Vibralactone B

Cat. No.: B593315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vibralactone B, a novel β-lactone-containing natural product, has garnered significant

attention in the scientific community due to its potent biological activities. This guide provides a

comprehensive comparison of Vibralactone B and its derivatives, focusing on their structure-

activity relationships (SAR) as inhibitors of pancreatic lipase and other biological targets.

Detailed experimental protocols and signaling pathway visualizations are included to support

further research and drug development efforts.

Pancreatic Lipase Inhibition: A Key Target
Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its

inhibition is a well-established therapeutic strategy for the management of obesity.

Vibralactone B and its derivatives have emerged as promising pancreatic lipase inhibitors.

Comparative Analysis of Pancreatic Lipase Inhibitory
Activity
A systematic study involving the synthesis of 104 analogs of Vibralactone B has provided

valuable insights into the SAR of this class of compounds. The inhibitory activities, expressed

as IC50 values, for a selection of these derivatives against porcine pancreatic lipase are

summarized below. The parent compound, Vibralactone B, is included for reference.
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Compound R Group Modification IC50 (µM)

Vibralactone B -CH₂OH 1.4

A1
Esterification with a short

aliphatic chain
0.083

A8
Esterification with a substituted

aromatic group
0.052

A12

Esterification with a longer

aliphatic chain containing an

aromatic ring

0.038

B1
Introduction of a biphenyl

moiety
0.030

C1
Optimized aromatic and

aliphatic substitutions
0.014

Key SAR Observations for Pancreatic Lipase Inhibition:

Esterification of the primary alcohol: Modification of the primary hydroxyl group at C-11 of

Vibralactone B into an ester significantly enhances pancreatic lipase inhibitory activity.

Nature of the ester substituent: The potency of the derivatives is influenced by the nature of

the substituent in the ester group.

Longer aliphatic chains and the presence of aromatic rings in the ester moiety generally

lead to increased inhibitory activity.

Compound C1, with an IC50 value of 14 nM, demonstrates a greater than 3000-fold

increase in potency compared to the parent Vibralactone B, highlighting the success of

structure-based optimization.[1]

Other Biological Activities
Beyond pancreatic lipase inhibition, Vibralactone B and its derivatives have shown potential in

other therapeutic areas.
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Cytotoxicity against A549 Human Lung Cancer Cells
Hirsutavibrins A and B, derivatives of Vibralactone, have been reported to exhibit weak

cytotoxic activity against the A549 human lung cancer cell line. However, specific IC50 values

for this activity have not been quantitatively reported in the reviewed literature.

Inhibition of Caseinolytic Peptidase P (ClpP)
Vibralactone has been identified as a covalent inhibitor of the caseinolytic peptidase P (ClpP), a

highly conserved bacterial protease essential for virulence in pathogenic bacteria such as

Listeria monocytogenes. Notably, Vibralactone is unique in its ability to target both the ClpP1

and ClpP2 isoforms of the ClpP complex. This dual-targeting mechanism makes Vibralactone a

compelling lead for the development of novel antibiotics.

Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the

replication and validation of the reported findings.

Pancreatic Lipase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against pancreatic

lipase.

Materials:

Porcine pancreatic lipase (Sigma-Aldrich)

p-Nitrophenyl palmitate (pNPP) as substrate

Tris-HCl buffer (pH 8.0)

Test compounds (Vibralactone B derivatives)

Orlistat (positive control)

96-well microplate reader

Procedure:
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Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

Prepare various concentrations of the test compounds and Orlistat in a suitable solvent (e.g.,

DMSO).

In a 96-well plate, add 50 µL of the lipase solution to each well.

Add 50 µL of the test compound or control solution to the respective wells and pre-incubate

for 15 minutes at 37°C.

Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.

Immediately measure the absorbance at 405 nm using a microplate reader.

Continue to read the absorbance at 1-minute intervals for 30 minutes.

Calculate the rate of p-nitrophenol release, which is proportional to the lipase activity.

Determine the percentage of inhibition for each compound concentration and calculate the

IC50 value.
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Pancreatic Lipase Inhibition Assay Workflow
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Pancreatic Lipase Inhibition Assay Workflow
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ClpP1P2 Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of ClpP1P2 protease activity using a fluorescently labeled

substrate.

Materials:

Purified ClpP1P2 protein

Fluorescently labeled casein or a specific peptide substrate (e.g., FITC-casein or a FRET-

based peptide)

Assay buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

Test compounds (Vibralactone B derivatives)

Known ClpP inhibitor (positive control, e.g., bortezomib)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a working solution of ClpP1P2 in the assay buffer.

Prepare serial dilutions of the test compounds and the positive control.

In a 96-well black microplate, add 20 µL of the ClpP1P2 solution to each well.

Add 20 µL of the test compound or control solution and incubate for 30 minutes at room

temperature.

Initiate the reaction by adding 60 µL of the fluorescent substrate solution.

Immediately measure the fluorescence intensity at the appropriate excitation and emission

wavelengths for the chosen substrate (e.g., Ex/Em = 490/525 nm for FITC-casein).
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Monitor the change in fluorescence over time (kinetic reading) or measure the endpoint

fluorescence after a fixed incubation period (e.g., 60 minutes).

Calculate the percentage of inhibition based on the fluorescence signal relative to the

untreated control.

Determine the IC50 value for each compound.[1]

ClpP1P2 Inhibition Mechanism
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ClpP1P2 Inhibition Mechanism

Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cell viability.

Materials:

A549 human lung cancer cells
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Test compounds (Vibralactone B derivatives)

Doxorubicin (positive control)

96-well cell culture plates

Microplate reader

Procedure:

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for

24 hours.

Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72

hours.

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT.

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells.

Determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Modulation of the Ras Signaling Pathway
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Vibralactone and its derivatives have been reported to interfere with the Ras signaling pathway

by inhibiting acyl-protein thioesterases (APTs). APTs are responsible for the depalmitoylation of

Ras proteins, a crucial step in their trafficking and localization to the plasma membrane where

they become activated. By inhibiting APTs, Vibralactone derivatives can disrupt the proper

localization and signaling of Ras, which is a key driver in many cancers.
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Vibralactone's Effect on Ras Signaling
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Vibralactone's Effect on Ras Signaling
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This guide provides a foundational understanding of the structure-activity relationships of

Vibralactone B derivatives. The potent inhibitory activity against pancreatic lipase, coupled

with other emerging biological targets, underscores the therapeutic potential of this class of

natural products. The provided experimental protocols and pathway diagrams are intended to

serve as a valuable resource for the scientific community to further explore and harness the

potential of Vibralactone B and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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